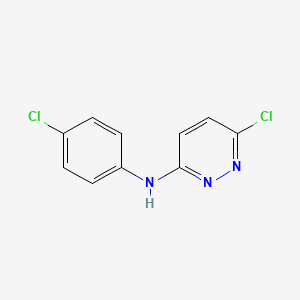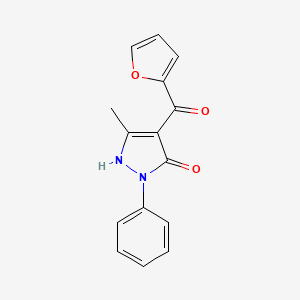
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl-: is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a furanylcarbonyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- typically involves the following steps:
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution Reactions: The introduction of the furanylcarbonyl group, methyl group, and phenyl group can be achieved through various substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Pyrazol-3-one, 1-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-(3-nitrophenyl)
- 3H-Pyrazol-3-one, 1-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-(4-chlorophenyl)
Uniqueness
3H-Pyrazol-3-one, 4-(2-furanylcarbonyl)-1,2-dihydro-5-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the furanylcarbonyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
Propiedades
Número CAS |
89076-04-0 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
4-(furan-2-carbonyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O3/c1-10-13(14(18)12-8-5-9-20-12)15(19)17(16-10)11-6-3-2-4-7-11/h2-9,16H,1H3 |
Clave InChI |
BOKNZYKVCIOZMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
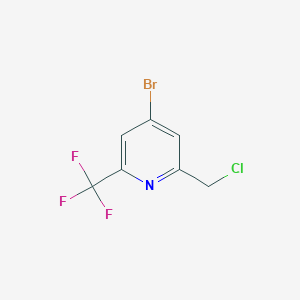
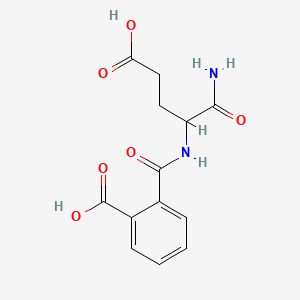
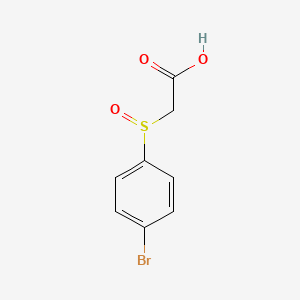

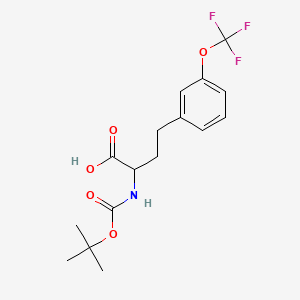
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)

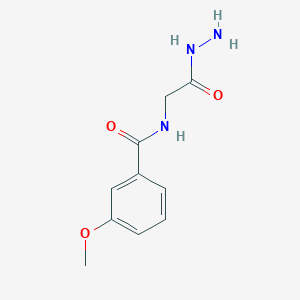
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
